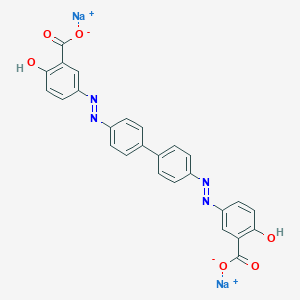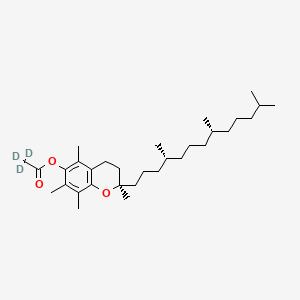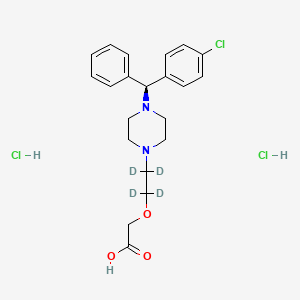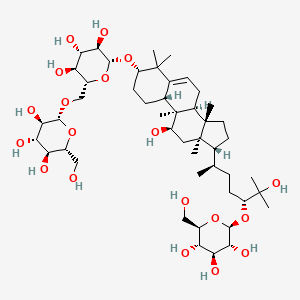
mogroside III A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mogroside III A2 is complex due to its intricate structure, which includes multiple glycosylated sugar moieties linked to a mogrol backbone. One common method involves the biotransformation of mogroside V using enzymatic processes. Enzymes such as β-glucosidase can be used to hydrolyze mogroside V into this compound under specific conditions, typically at a pH of 4 and a temperature of 30°C .
Industrial Production Methods
Industrial production of this compound often involves extraction from the dried fruit of Siraitia grosvenorii. The extraction process can include methods such as ethanol extraction followed by purification steps to isolate the desired mogroside. Advanced techniques like supercritical carbon dioxide extraction have also been employed to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Mogroside III A2 can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-glucosidase at pH 4 and 30°C.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Glycosylation: Glycosyltransferases can catalyze the addition of sugar moieties to this compound
Major Products
Hydrolysis: Produces mogrol and various glycosylated derivatives.
Oxidation: Can lead to the formation of oxidized mogrosides with altered biological activities.
Glycosylation: Results in the formation of higher-order mogrosides with additional sugar units
Applications De Recherche Scientifique
Chemistry: Used as a natural sweetener and a model compound for studying glycosylation reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have implications for treating chronic diseases.
Medicine: Studied for its antiviral effects, particularly against the Epstein-Barr virus, and its potential role in modulating blood glucose levels.
Industry: Utilized in the food and beverage industry as a natural sweetener and flavor enhancer .
Mécanisme D'action
Mogroside III A2 exerts its effects through various molecular pathways. It can inhibit the activation of the Epstein-Barr virus early antigen by interfering with specific signaling pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Mogroside III A2 is part of a family of mogrosides, which include mogroside V, mogroside II E, and siamenoside I. Compared to these compounds, this compound has unique structural features that contribute to its specific biological activities. For instance, mogroside V is known for its intense sweetness, while this compound has a balanced profile of sweetness and bioactivity. Other similar compounds include:
- Mogroside V
- Mogroside II E
- Siamenoside I
- Mogroside III E
- Mogroside IV .
This compound stands out due to its specific glycosylation pattern and its potential therapeutic applications, making it a compound of significant interest in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C48H82O19 |
|---|---|
Poids moléculaire |
963.2 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |
Clé InChI |
PASFPXYDHLIVRF-YMRJDYICSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C |
SMILES canonique |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


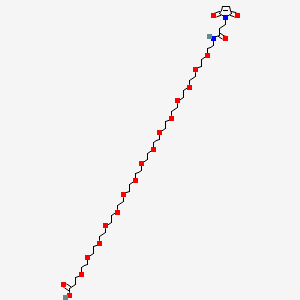

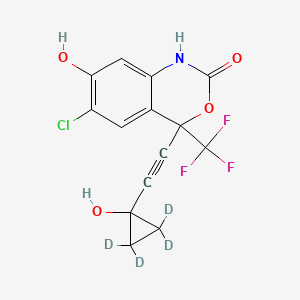
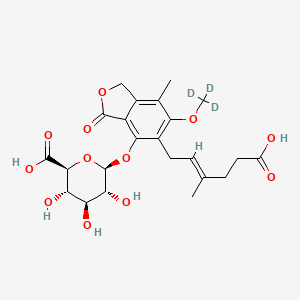
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
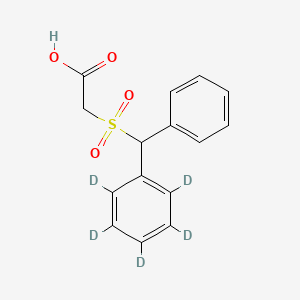

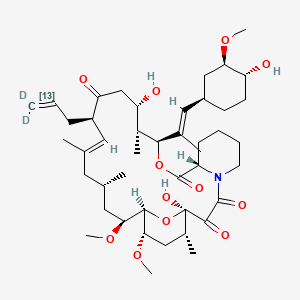

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
